molecular formula C9H5F3IN B2454924 2-Iodo-5-(trifluoromethyl)phenylacetonitrile CAS No. 702641-07-4

2-Iodo-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B2454924
Key on ui cas rn: 702641-07-4
M. Wt: 311.046
InChI Key: RAWNVDVKSKEHCJ-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A solution of 5-trifluoromethyl-2-iodophenylacetonitrile (30 g, 96 mmol) in ethanol (100 mL) is stirred at room temperature. Sodium hydroxide (7.7 g, 192 mmol) dissolved in water (60 mL) is added. The mixture is heated to reflux temperature for 12 hours and then cooled to room temperature. Most of the ethanol is removed using a rotary evaporator and the residual aqueous solution adjusted to pH 4 with 3 N HCl. The solid which forms is isolated by filtration and washed with water (250 mL) and then hexanes (500 mL). Air drying gives 5-trifluoromethyl-2-iodophenylacetic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:12])=[C:7](CC#N)[CH:8]=1.[OH-:15].[Na+].[CH2:17]([OH:19])[CH3:18]>O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:12])=[C:7]([CH2:18][C:17]([OH:15])=[O:19])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC(C=1C=CC(=C(C1)CC#N)I)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid which forms is isolated by filtration
WASH
Type
WASH
Details
washed with water (250 mL)
CUSTOM
Type
CUSTOM
Details
Air drying

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=C(C1)CC(=O)O)I)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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